molecular formula C14H11N7O2S B4333945 N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B4333945
M. Wt: 341.35 g/mol
InChI Key: NPQPEVXMHYQTHQ-UHFFFAOYSA-N
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Description

N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a cyanomethylthio group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions can include a variety of heterocyclic compounds, sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with similar functional groups, such as:

  • N-(4-{5-[(methylthio]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
  • N-(4-{5-[(ethylthio]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

What sets N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[5-(cyanomethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c1-9(22)16-12-11(19-23-20-12)13-17-18-14(24-8-7-15)21(13)10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H,16,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPEVXMHYQTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 2
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N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

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